molecular formula C10H9BrFN B13705952 4-Bromo-3-ethyl-7-fluoro-1H-indole

4-Bromo-3-ethyl-7-fluoro-1H-indole

Cat. No.: B13705952
M. Wt: 242.09 g/mol
InChI Key: DMDKAWZMWKIZNO-UHFFFAOYSA-N
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Description

4-Bromo-3-ethyl-7-fluoro-1H-indole is a halogenated indole derivative intended for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active compounds and FDA-approved drugs . Halogenated indoles, in particular, serve as key intermediates in organic synthesis and pharmaceutical development. The specific bromo and fluoro substituents on this indole core are designed to facilitate further functionalization, for instance, via metal-catalyzed cross-coupling reactions, making it a valuable building block for constructing more complex molecules . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrFN

Molecular Weight

242.09 g/mol

IUPAC Name

4-bromo-3-ethyl-7-fluoro-1H-indole

InChI

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(12)4-3-7(11)9(6)10/h3-5,13H,2H2,1H3

InChI Key

DMDKAWZMWKIZNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

Mechanistic Investigations of Chemical Reactions Involving 4 Bromo 3 Ethyl 7 Fluoro 1h Indole

Elucidation of Reaction Pathways and Transition States for Indole (B1671886) Functionalization

The functionalization of the indole core is a well-explored area of organic synthesis. The inherent reactivity of the indole ring system is characterized by a high electron density, particularly at the C3 position of the pyrrole (B145914) moiety. For 4-bromo-3-ethyl-7-fluoro-1H-indole, the C3 position is already substituted with an ethyl group, which precludes direct electrophilic substitution at this site. Consequently, functionalization reactions are redirected to other positions on the heterocyclic and benzene (B151609) rings.

Reaction Pathways:

N-Functionalization: The nitrogen atom (N1) of the indole ring is a primary site for reactions such as alkylation, acylation, and sulfonylation. Deprotonation of the N-H bond with a suitable base generates a highly nucleophilic indolide anion, which readily reacts with various electrophiles. This is often the kinetically favored pathway for deprotonation.

C2-Functionalization: While less nucleophilic than C3, the C2 position can undergo functionalization, typically through a directed metalation-electrophile quench sequence. The use of a strong organolithium base can facilitate deprotonation at C2, especially if the nitrogen is protected by a suitable directing group. The presence of the C3-ethyl group, however, introduces steric hindrance that may impede this pathway.

Functionalization of the Benzene Ring (C5, C6): Electrophilic aromatic substitution on the benzene portion of the indole is generally less favorable than on the pyrrole ring and requires harsher conditions. The existing 4-bromo and 7-fluoro substituents significantly deactivate the benzene ring towards electrophilic attack due to their strong inductive electron-withdrawing effects. Any substitution would be directed by the combined influence of all substituents.

Transition States:

The transition states in indole functionalization depend on the specific reaction type. For electrophilic substitution, the reaction proceeds through a positively charged intermediate, often referred to as a Wheland intermediate or a sigma complex. The stability of this intermediate dictates the regioselectivity of the reaction. In the case of N-functionalization, the transition state involves the attack of the indolide anion on the electrophile in a typical SN2 or nucleophilic acyl substitution manner. For directed metalation pathways, the transition state involves the coordination of the organometallic base to the directing group and the abstraction of a proton.

A summary of potential functionalization reactions is presented in the table below.

Reaction TypeReagentsProbable Primary ProductReaction Pathway
N-AlkylationNaH, R-X1-Alkyl-4-bromo-3-ethyl-7-fluoro-1H-indoleNucleophilic attack by indolide anion
N-AcylationPyridine, Ac₂O1-Acetyl-4-bromo-3-ethyl-7-fluoro-1H-indoleNucleophilic acyl substitution
Vilsmeier-HaackPOCl₃, DMFLikely complex mixture or no reaction at C2/C3Electrophilic substitution
C2-Lithiationn-BuLi, TMEDA (N-protected)2-Lithio-4-bromo-3-ethyl-7-fluoro-1H-indoleDirected ortho-metalation

Role of Substituents (Bromine, Ethyl, Fluorine) on Indole Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are intricately controlled by the interplay of its three substituents. Each group exerts distinct electronic and steric effects that modulate the electron density and accessibility of the various reaction sites.

Fluorine (C7-substituent): Fluorine is the most electronegative element, and as such, it exerts a very strong -I effect, significantly deactivating the entire indole ring system towards electrophilic reactions. Its +M effect is weak. The placement at C7 provides steric hindrance at the "upper" part of the molecule, potentially influencing the approach of bulky reagents towards the N1 and C6 positions. Computational studies on substituted indoles have shown that electron-withdrawing groups can significantly alter the energies of the excited states. nih.gov

Ethyl (C3-substituent): The ethyl group is an alkyl substituent with an electron-donating inductive effect (+I). This effect slightly increases the electron density of the pyrrole ring. More importantly, its presence at the highly reactive C3 position blocks this site from further electrophilic attack and sterically hinders reactions at the adjacent C2 and N1 positions.

The combined influence of these substituents makes the indole nucleus less nucleophilic than the parent compound. The Fischer indole synthesis, a classic method for preparing indoles, highlights the profound impact of substituents. Electron-donating groups on the starting arylhydrazine generally accelerate the key chemijournal.comchemijournal.com-sigmatropic rearrangement, whereas electron-withdrawing groups, such as halogens, hinder it. youtube.com This suggests that the synthesis of the 4-bromo-7-fluoro-indole core itself would be challenging.

The table below summarizes the primary effects of each substituent.

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
BromineC4Inductive (-I) > Resonance (+M)Moderate hindrance at C3, C5Deactivating; directs metalation
EthylC3Inductive (+I)Significant hindrance at C2, N1Blocks C3; directs elsewhere
FluorineC7Inductive (-I) >> Resonance (+M)Moderate hindrance at N1, C6Strongly deactivating

Kinetic and Thermodynamic Considerations in Indole Derivatization Processes

In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are paramount. A kinetically controlled reaction yields the product that is formed fastest, often at low temperatures, while a thermodynamically controlled reaction, typically run at higher temperatures, allows for equilibrium to be established, favoring the most stable product. youtube.comlibretexts.org

For this compound, these concepts are particularly relevant in deprotonation reactions, as there are several potentially acidic protons:

N1-H: This is the most acidic proton on the indole nucleus. Its removal by a base is generally rapid, leading to the N-anion (indolide). This is the kinetic site of deprotonation. Reactions involving this anion, such as N-alkylation or N-acylation, are common and predictable.

C2-H: Deprotonation at the C2 position is also possible, especially with strong bases and when the nitrogen is protected. The resulting C2-anion is a different intermediate. In some systems, the C2-lithiated indole might be the thermodynamic product, being more stable than other carbon-lithiated species, although less readily formed than the N-anion.

The choice of reaction conditions can therefore dictate the outcome of a derivatization attempt. For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) would likely favor the formation of the kinetic product, which in this case would be the N-deprotonated species. libretexts.org Conversely, using a smaller base at elevated temperatures might allow for equilibration, potentially leading to functionalization at a thermodynamically favored site, should one be accessible.

The following table illustrates hypothetical outcomes based on kinetic versus thermodynamic control for a deprotonation-alkylation sequence.

ConditionFavored ProductBase ExampleTemperatureRationale
Kinetic Control1-Alkyl-4-bromo-3-ethyl-7-fluoro-1H-indoleLDA-78 °CRapid, irreversible deprotonation of the most acidic N-H proton. libretexts.org
Thermodynamic Control2-Alkyl- (N-protected) or other isomerNaH, KHRoom Temp to RefluxAllows for equilibration to the most stable anionic intermediate before alkylation. youtube.comlibretexts.org

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Ethyl 7 Fluoro 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the structures and properties of molecules. acs.orgacs.org By approximating the electron density of a system, DFT calculations can provide valuable insights into the geometry, stability, and electronic characteristics of complex organic compounds like substituted indoles. acs.org

Geometry Optimization and Conformational Analysis of Halogenated and Alkylated Indoles

The three-dimensional structure of a molecule is fundamental to its function. For 4-Bromo-3-ethyl-7-fluoro-1H-indole, a key structural feature is the orientation of the 3-ethyl group relative to the indole (B1671886) plane. Computational studies on 3-ethylindole have revealed the existence of two stable conformers: a planar and a non-planar orientation of the ethyl substituent. aip.org It is highly probable that this compound also exhibits similar conformational isomerism.

In a theoretical study, the geometry of these conformers would be optimized to find the minimum energy structures. This involves calculating the forces on each atom and adjusting their positions until a stable geometry is reached. The relative energies of the planar and non-planar conformers would determine which is more abundant at equilibrium. The presence of the bulky bromine atom at the 4-position and the fluorine atom at the 7-position may influence the rotational barrier of the ethyl group and the relative stability of the conformers.

Table 1: Representative Optimized Geometrical Parameters for the Conformers of 3-Ethylindole (Illustrative for this compound)

ParameterPlanar ConformerNon-Planar Conformer
C2-C3-Cα-Cβ Dihedral Angle~180°~90°
Relative Energy (kcal/mol)0.00.5 - 1.0

This table is illustrative and based on data for 3-ethylindole. The actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, making it susceptible to electrophilic attack. The electron-withdrawing effects of the bromine and fluorine atoms are likely to lower the energy of the HOMO compared to unsubstituted indole, potentially reducing its reactivity towards electrophiles. The LUMO is anticipated to be distributed over the aromatic system, and its energy will also be influenced by the halogen substituents. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices

ParameterExpected ValueSignificance
HOMO Energy~ -5.5 to -6.0 eVElectron-donating ability
LUMO Energy~ -0.5 to -1.0 eVElectron-accepting ability
HOMO-LUMO Gap~ 4.5 to 5.5 eVChemical stability and reactivity

These values are estimations based on related substituted indoles. Actual values would require specific DFT calculations for this compound.

Electrostatic Potential (ESP) Mapping for Predicting Sites of Chemical Interaction

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. aip.orgwikipedia.org The ESP is calculated by placing a positive test charge at various points on the electron density surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. wikipedia.org

In this compound, the ESP map would likely show a region of high negative potential around the pyrrole (B145914) nitrogen and the C2-C3 double bond of the indole ring, consistent with the known nucleophilicity of indoles. The halogen atoms, particularly the electronegative fluorine, would also influence the charge distribution, creating localized areas of varying potential across the benzene (B151609) portion of the molecule.

Predictive Spectroscopy Based on Quantum Chemical Calculations

Quantum chemical calculations can be used to predict the spectroscopic properties of molecules with a high degree of accuracy, aiding in their identification and structural elucidation.

Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. journals.co.za These calculations provide predicted chemical shifts for each nucleus (¹H, ¹³C, ¹⁹F) in the molecule.

For this compound, the calculated chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents. The bromine and fluorine atoms are expected to cause significant shifts in the signals of the adjacent carbon and hydrogen atoms on the benzene ring. The ethyl group at the 3-position would also have a characteristic set of signals. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment and would provide a unique signature for this compound. journals.co.za Comparing the theoretical NMR spectra with experimentally obtained data is a robust method for confirming the molecular structure.

Table 3: Illustrative Predicted ¹H and ¹⁹F NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)Multiplicity
N-H8.0 - 8.5br s
H-27.0 - 7.5s
H-57.2 - 7.6d
H-66.9 - 7.3t
Ethyl-CH₂2.6 - 3.0q
Ethyl-CH₃1.2 - 1.6t
¹⁹F-110 to -130s

This table presents a hypothetical prediction based on known chemical shifts for similar indole derivatives. Actual values would require specific calculations.

Vibrational Frequency Analysis (IR, Raman) for Structural Assignment

A theoretical vibrational analysis of this compound would yield a set of characteristic frequencies. For instance, the N-H stretching vibration would appear in the high-frequency region of the IR spectrum. The C-H stretching vibrations of the aromatic ring and the ethyl group would also be present. The C-Br and C-F stretching vibrations would appear at lower frequencies and are diagnostic for the presence of these halogens. By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed bands can be made, further confirming the molecule's identity and structure. acs.org

Molecular Dynamics Simulations for Conformational Flexibility and Interactions in Solution Phase

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions that are often difficult to capture experimentally. For this compound, MD simulations can elucidate how the molecule behaves in a solution environment, revealing the interplay between its structural flexibility and its interactions with solvent molecules. While specific MD studies on this exact compound are not widely available in public literature, the principles of the methodology and findings from studies on analogous substituted indoles allow for a scientifically grounded exploration of its likely behavior. nih.govnih.govacs.org

The primary goals of performing MD simulations on this compound in solution are to understand the conformational landscape of the flexible ethyl group at the C3 position and to characterize the non-covalent interactions dictated by its unique substitution pattern—specifically the hydrogen-bonding capabilities of the indole N-H group and the influence of the electron-withdrawing fluorine and bromine atoms.

Conformational Flexibility of the 3-Ethyl Group

The ethyl substituent at the C3 position introduces a degree of conformational flexibility to the otherwise rigid indole scaffold. The rotation around the C3-C(ethyl) single bond allows the terminal methyl group to adopt various orientations relative to the indole ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

In a typical simulation, the dihedral angle (τ) defined by the atoms C2-C3-C(ethyl)-C(methyl) would be monitored over time. The resulting trajectory would reveal the population distribution of different rotameric states, such as syn-periplanar, anti-periplanar, and clinal conformations. The stability of these conformers is influenced by steric hindrance with the adjacent C2-H and C4-bromo groups and by interactions with the surrounding solvent molecules.

For instance, a simulation in a polar solvent like water would show how solvent molecules arrange around the ethyl group, potentially stabilizing certain conformations through weak hydrophobic or van der Waals interactions. The results can be quantified by calculating the free energy profile as a function of the dihedral angle.

Table 1: Illustrative Rotational Energy Profile for the 3-Ethyl Group This table presents hypothetical data illustrating typical findings from an MD simulation analysis for the dihedral angle of the ethyl group in this compound in an aqueous solution.

ConformerDihedral Angle Range (τ)Relative Population (%)Relative Free Energy (kcal/mol)
Anti-periplanar150° to -150°650.00 (Global Minimum)
Syn-clinal30° to 90°151.1
Anti-clinal-90° to -30°151.1
Syn-periplanar-30° to 30°52.5 (Energy Barrier)

Intermolecular Interactions in Solution

The specific substitution pattern of this compound governs its interaction profile with solvent molecules. MD simulations allow for a detailed analysis of these interactions through tools like Radial Distribution Functions (RDFs) and interaction energy calculations.

Hydrogen Bonding: The indole N-H group is a strong hydrogen bond donor. In protic solvents like water or methanol, the RDF for the N-H hydrogen and the solvent's oxygen atom would show a sharp peak at a distance of approximately 1.8-2.0 Å, indicating a stable hydrogen bond.

Halogen Bonding: The bromine atom at the C4 position possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. acs.org This allows it to act as a halogen bond donor, interacting favorably with Lewis bases like the oxygen atom of water or the nitrogen atom of acetonitrile. MD simulations can quantify the frequency and geometry of these interactions, which are weaker than hydrogen bonds but can significantly influence solubility and binding affinity. rsc.org

Fluorine Interactions: The highly electronegative fluorine atom at the C7 position primarily acts as a weak hydrogen bond acceptor. The RDF between the fluorine atom and hydrogen atoms of a protic solvent would likely show a broad, less-defined peak compared to the N-H donor interaction.

π-Interactions: The aromatic indole ring can participate in π-π stacking or π-cation interactions, particularly in complexes with other molecules. nih.gov In solution, its interactions with non-polar solvents or the non-polar regions of amphiphilic solvents would be driven by favorable van der Waals forces.

The collective effect of these interactions determines the molecule's solvation shell structure. An analysis of the solvation free energy, calculated from MD simulations, can provide a theoretical measure of its solubility in different media.

Table 2: Representative Intermolecular Interaction Analysis in Water This table provides a hypothetical summary of key interaction parameters for this compound with water molecules, as would be derived from an MD simulation.

Interacting SiteInteraction TypePartner Atom (Water)Typical Distance (Å) from RDF PeakAverage Coordination Number
Indole N-HHydrogen Bond (Donor)Oxygen1.91.1
C7-FHydrogen Bond (Acceptor)Hydrogen2.42.5
C4-BrHalogen Bond (Donor)Oxygen3.10.8
Indole Ring (π-system)Hydrophobic/van der Waals->3.5Variable

Advanced Analytical Methodologies for the Characterization of 4 Bromo 3 Ethyl 7 Fluoro 1h Indole and Its Synthetic Intermediates

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of newly synthesized compounds like 4-Bromo-3-ethyl-7-fluoro-1H-indole.

For instance, the HRMS (ESI) analysis of a related bromo- and fluoro-substituted indole (B1671886) derivative, 8-Bromo-1a¹-phenyl-1,1a,1a¹,2,3,9b-hexahydro-4H-benzo[b]cyclobuta[hi]indolizin-4-one, yielded an experimental [M+Na]⁺ value of 376.0310, which is in close agreement with the calculated value of 376.0307 for C₁₉H₁₆BrNNaO. acs.org This level of precision provides strong evidence for the proposed molecular formula. Similarly, HRMS would be employed to confirm the elemental composition of this compound (C₁₀H₉BrFN).

The predicted monoisotopic mass for 7-bromo-4-fluoro-1H-indole (C₈H₅BrFN) is 212.95894 Da, and various adducts can be predicted for its mass spectrum, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu These predictions are vital for interpreting the data obtained from HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual atoms and their connectivity within the molecule.

Application of Advanced 1D NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Substituent Identification

One-dimensional NMR techniques are fundamental for identifying the types and locations of substituents on the indole core.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the ethyl group protons (a quartet and a triplet), and the N-H proton of the indole. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern. For example, in a related compound, 8-bromo-1a¹-phenyl-1,1a,1a¹,2,3,9b-hexahydro-4H-benzo[b]cyclobuta[hi]indolizin-4-one, the aromatic protons appear as distinct signals in the ¹H NMR spectrum. acs.org

¹³C NMR (Carbon-13 NMR): This technique reveals the number of different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in the indole ring and the ethyl group. The chemical shifts of the carbons directly attached to the bromine and fluorine atoms would be significantly influenced by these electronegative elements. For instance, the ¹³C{¹H} NMR spectrum of 8-bromo-1a¹-phenyl-1,1a,1a¹,2,3,9b-hexahydro-4H-benzo[b]cyclobuta[hi]indolizin-4-one shows characteristic signals for the carbon atoms in the bromo-substituted ring. acs.org

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. This would provide unambiguous evidence for the presence and location of the fluorine substituent. The use of ¹⁹F NMR has been demonstrated in the study of other fluoroindole derivatives, such as 7-fluoroindole, to investigate their binding affinities. ossila.com

A representative dataset for a related compound, 4-Bromo-3-methyl-1H-indole, shows the following NMR data: ¹H NMR (500 MHz, CDCl₃) δ 7.94 (s, 1H), 7.28 – 7.24 (m, 2H), 7.03 – 6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H). rsc.org ¹³C NMR (125 MHz, CDCl₃) δ 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65. rsc.org

Utilization of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and, in some cases, the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group and between adjacent aromatic protons, helping to assign their positions on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. While less critical for a relatively rigid molecule like this compound, NOESY can provide conformational information and confirm through-space proximities of substituents.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are vital for assessing the purity of the synthesized compound and for isolating it from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. nih.gov By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity, allowing for a visual estimation of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of a compound and for its purification. nih.govnih.gov A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. cetjournal.it A detector, often a UV-Vis spectrophotometer, records the elution of each component, providing a chromatogram that can be used to calculate the purity of the sample. For indole derivatives, reversed-phase HPLC is a commonly used method. researchgate.netmdpi.com

The following table summarizes the analytical techniques and their primary applications in the characterization of this compound.

Analytical TechniquePrimary ApplicationInformation Obtained
High-Resolution Mass Spectrometry (HRMS) Elemental CompositionPrecise mass-to-charge ratio, molecular formula confirmation.
¹H NMR Proton EnvironmentNumber, type, and connectivity of protons.
¹³C NMR Carbon SkeletonNumber and type of carbon atoms.
¹⁹F NMR Fluorine EnvironmentPresence and chemical environment of the fluorine atom.
2D NMR (COSY, HSQC, HMBC) Molecular ConnectivityCorrelation between protons and carbons, establishing the bonding framework.
X-ray Crystallography Solid-State StructureDefinitive 3D structure, bond lengths, and bond angles.
Thin-Layer Chromatography (TLC) Purity Assessment (Qualitative)Preliminary purity check, reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Purity Assessment (Quantitative) & IsolationHigh-resolution separation, purity determination, and purification.

Structure Activity Relationship Sar Studies for 4 Bromo 3 Ethyl 7 Fluoro 1h Indole Derivatives in Biological Contexts

Design Principles for Investigating the Influence of Halogen (Bromine, Fluorine) Substituents on Biological Activity Profiles

The incorporation of halogens is a well-established strategy in drug design, as they can profoundly influence a molecule's biological activity. nih.gov Halogen atoms, such as bromine and fluorine, can modulate a compound's lipophilicity, metabolic stability, and binding affinity through various mechanisms, including steric, electronic, and specific non-covalent interactions like halogen bonding.

The introduction of bromine to natural products has the potential to significantly enhance biological activity. nih.gov In marine indole (B1671886) alkaloids, for instance, bromination is a common modification that often leads to increased potency. nih.gov Studies on meridianins, a class of indole alkaloids, have shown that bromine substitution at specific positions, such as C-7, can yield the best inhibitory activity against certain protein kinases. nih.gov Similarly, a single bromine substitution at the C-5 or C-6 position of the indole ring has been found to considerably improve potency in some contexts. nih.gov

Fluorine substitution also plays a critical role in modulating biological profiles. In one study of indole derivatives, those substituted with fluorine were found to be more potent than their chlorine-substituted counterparts. researchgate.net Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring and form strong hydrogen bonds, influencing ligand-receptor interactions. In a study of cobalt bis(dicarbollide) derivatives, it was demonstrated that increasing the atomic mass of the halogen substituent could improve biological activity, highlighting a potential structure-activity trend. rsc.org The conscious design of halogenated derivatives is crucial for achieving desired biological outcomes. rsc.org

The presence of both bromine and fluorine on the 4-Bromo-3-ethyl-7-fluoro-1H-indole scaffold suggests a multi-faceted approach to activity modulation. The bromine at C-4 and fluorine at C-7 would be expected to distinctly influence the molecule's electronic distribution and its ability to interact with target proteins, potentially enhancing binding affinity and selectivity.

Impact of the C-3 Ethyl Group on Ligand-Target Recognition and Binding Affinity

The C-3 position of the indole ring is a common site for substitution, and modifications at this position can have a significant impact on biological activity. The introduction of an ethyl group at C-3, as seen in this compound, can influence ligand-target recognition and binding affinity through both steric and hydrophobic effects.

Studies on indolecombretastatins have revealed that substitution at the indole 3-position can lead to highly potent cytotoxic agents against human tumor cells. nih.gov The size and nature of the substituent at C-3 are critical. An ethyl group, being a small, hydrophobic moiety, can fit into specific hydrophobic pockets within a target's binding site, thereby increasing binding affinity.

Furthermore, the C-3 position is often susceptible to metabolic oxidation. nih.gov The presence of a substituent like an ethyl group can block this metabolic pathway, potentially increasing the compound's metabolic stability and half-life. nih.gov Research has shown that introducing either electron-withdrawing or electron-donating groups at the 3-position can alter the metabolic stability of indole derivatives, indicating the importance of this position in determining the pharmacokinetic profile of the compound. nih.gov Therefore, the C-3 ethyl group in this compound likely plays a dual role: enhancing target binding through hydrophobic interactions and improving metabolic stability by sterically hindering oxidation at a metabolically vulnerable site.

Positional Effects of Multiple Substituents on Modulating Biological Responses and Selectivity

The specific placement of multiple substituents on the indole ring is a critical determinant of biological activity and selectivity. researchgate.net The substitution pattern of this compound, with substituents at positions 3, 4, and 7, highlights the importance of positional isomerism in drug design.

Research on various indole derivatives has consistently shown that the position of substituents dictates the pharmacological outcome. For example, in one series of methoxy-substituted indoles, substitution at position 7 of the indole ring was found to be the most favorable for antiproliferative activity, whereas substitution at position 4 was the least favorable. researchgate.net This demonstrates that even for the same substituent, its location on the indole scaffold can dramatically alter its effect.

In the context of halogenated indoles, SAR studies of meridianin alkaloids have shown that bromine substitution at position 7, combined with a hydroxyl group at position 4, provides the best inhibitory activity for cyclin-dependent kinases 1 and 5 (CDK1 and CDK5). nih.gov This underscores the synergistic or antagonistic effects that can arise from multiple substitutions. The combination of a 4-bromo and a 7-fluoro substituent in the target compound may be designed to leverage these positional effects to achieve a specific biological response and selectivity profile, possibly by optimizing interactions with different regions of a target's binding site.

Pharmacophore Modeling and Ligand-Based Design Insights Derived from Indole Analogs

Pharmacophore modeling is a powerful ligand-based design approach used to identify the essential structural features of a molecule required for its biological activity. mdpi.com By analyzing a set of active indole analogs, a common pharmacophore hypothesis can be generated, providing insights into the key interactions between the ligand and its target.

Studies on indole and isatin (B1672199) derivatives as antiamyloidogenic agents have led to the development of pharmacophore models that highlight crucial features for activity. mdpi.com One such model identified five common features: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com The indole ring itself often serves as a key hydrophobic and aromatic feature. These models can also identify "excluded volumes," which are regions where steric bulk is detrimental to activity. mdpi.com

For a molecule like this compound, a pharmacophore model would likely map the indole core to an aromatic and hydrophobic region. The NH group of the indole can act as a hydrogen bond donor. The C-3 ethyl group would contribute to a hydrophobic feature, while the bromine and fluorine atoms could be involved in halogen bonding or other specific interactions with the receptor. The development of a novel indole pharmacophore for myeloperoxidase (MPO) inhibitors further illustrates how the indole scaffold can be optimized to generate potent and selective inhibitors. nih.gov Such pharmacophore models serve as valuable guides for designing new analogs with improved potency and selectivity.

Pharmacophore Feature Potential Contribution from this compound Reference
Aromatic RingIndole Core mdpi.com
Hydrophobic RegionIndole Core, C-3 Ethyl Group mdpi.com
Hydrogen Bond DonorIndole NH Group mdpi.com
Halogen Bond DonorC-4 Bromine, C-7 Fluorine nih.gov

In Silico Approaches to SAR Analysis and Predictive Modeling

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are indispensable tools for analyzing SAR and predicting the biological activity of novel compounds. semanticscholar.orgnih.govresearchgate.net These computational approaches allow for the rapid screening of virtual libraries of compounds and provide insights into the molecular basis of their activity.

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For indole derivatives, 2D-QSAR models have been developed using multiple linear regression (MLR) to link theoretical chemical descriptors (e.g., electronic, hydrophobic, geometric) to antibacterial activity. semanticscholar.orgresearchgate.net For instance, one study found that compounds with high electronic energy and dipole moment were effective against S. aureus. nih.gov Such models can predict the activity of new indole derivatives before their synthesis, thus prioritizing the most promising candidates.

Molecular docking is another powerful in silico technique used to predict the binding mode and affinity of a ligand to its target protein. nih.gov Docking studies on indole derivatives have been used to screen for potential inhibitors of various targets, including the spike glycoprotein (B1211001) of SARS-CoV-2. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of the protein. For this compound, docking studies could be employed to visualize its binding to a specific target, providing a structural rationale for its observed biological activity and guiding further optimization.

In Silico Method Application to Indole Derivatives Key Findings/Insights Reference
2D-QSARModeling antibacterial activityHigh electronic energy and dipole moment correlated with activity against S. aureus. semanticscholar.org, nih.gov
Molecular DockingScreening for cytotoxic activity against cancer cell linesIdentified key interactions stabilizing indole derivatives in the active site of target proteins. nih.gov

Mechanistic Basis of Biological Interactions of Indole Scaffolds and Derivatives

Investigation of Molecular Targets and Cellular Pathways Modulated by Substituted Indoles

Substituted indoles have been shown to interact with a multitude of molecular targets, leading to the modulation of various cellular pathways. nih.gov These interactions are fundamental to their therapeutic potential in areas such as oncology, neuroscience, and infectious diseases. nih.govnih.gov

Studies on Enzyme Inhibition Mechanisms (e.g., Fructose-1,6-bisphosphatase, EZH2)

Indole (B1671886) derivatives have demonstrated significant potential as enzyme inhibitors. For instance, certain N-substituted indoles have been identified as potent inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov Computer-aided drug design and subsequent synthesis have yielded indole-based compounds with impressive inhibitory activity, surpassing that of the natural inhibitor AMP. nih.gov This highlights the potential of indole scaffolds in the development of treatments for type II diabetes. nih.gov

While direct evidence for 4-Bromo-3-ethyl-7-fluoro-1H-indole inhibiting FBPase or EZH2 is not available, the broader class of substituted indoles shows significant activity against various enzymes. For example, some indole derivatives have been investigated as inhibitors of EZH2, a histone methyltransferase often dysregulated in cancer.

Analysis of Receptor Agonism/Antagonism (e.g., Serotonin (B10506) Receptors)

The indole core is a well-known pharmacophore for interacting with serotonin (5-HT) receptors, given its structural similarity to the endogenous ligand serotonin. arizona.edunih.gov Substituted indoles can act as either agonists or antagonists at various 5-HT receptor subtypes, influencing a range of neurological processes. arizona.edunih.govwikipedia.org For example, derivatives of tryptamine, an indole-containing compound, have been extensively studied for their selective binding to 5-HT₁ and 5-HT₂ receptor subtypes. arizona.edu The nature and position of substituents on the indole ring are critical in determining the affinity and functional activity at these receptors. arizona.edu

Arylpiperazine derivatives containing an indole moiety have been shown to be partial agonists of 5-HT₁A receptors, a property associated with anxiolytic effects. nih.gov Conversely, antagonism at the 5-HT₂A receptor is a feature of several atypical antipsychotics and antidepressants. nih.govnih.govwikipedia.org The specific compound, this compound, would require experimental evaluation to determine its specific agonist or antagonist profile at serotonin receptors.

Interaction with Cellular Macromolecules and Structures (e.g., Microtubules, DNA)

Indole derivatives are well-documented for their ability to interfere with the dynamics of microtubules, which are crucial for cell division. nih.govnih.govnih.gov This property makes them valuable as anticancer agents. nih.govnih.gov Compounds like vincristine (B1662923) and vinblastine, which contain an indole alkaloid structure, are classic examples of microtubule-destabilizing agents used in chemotherapy. nih.govnih.gov Synthetic indole derivatives have been designed to bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting tubulin polymerization and arresting cancer cells in the G2/M phase of the cell cycle. nih.govnih.govresearchgate.net The substitution pattern on the indole ring significantly influences this activity. nih.gov

Furthermore, some indole derivatives can interact with DNA. mdpi.com For instance, certain microbial metabolites containing an indole structure have shown the ability to bind to DNA, which can contribute to their cytotoxic effects. mdpi.com The planarity of the indole ring system allows it to intercalate between DNA base pairs, potentially leading to DNA damage and apoptosis.

Biochemical and Biophysical Characterization of Compound-Target Binding

The interaction between a substituted indole and its biological target can be characterized using various biochemical and biophysical techniques. These methods provide insights into the binding affinity, kinetics, and thermodynamics of the interaction.

Technique Information Provided Example Application for Indole Derivatives
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the compound bound to its target protein. Determining the binding mode of an indole-based inhibitor within the active site of an enzyme. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to study the conformation of the compound and the protein in solution and to identify the binding interface. Characterizing the interaction between a substituted indole and a receptor protein.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). Quantifying the binding of an indole derivative to tubulin.
Surface Plasmon Resonance (SPR) A label-free technique to measure the kinetics of binding and dissociation (kon and koff). Analyzing the real-time interaction of an indole-based ligand with a membrane receptor.
Molecular Docking and Dynamics Simulations Computational methods used to predict the binding mode and estimate the binding affinity of a compound to its target. Guiding the design of new indole derivatives with improved binding to a specific target. nih.govresearchgate.net

These techniques are crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical modifications to the indole scaffold affect its biological activity.

Cellular Pathway Modulation and Signaling Investigations

For example, the inhibition of receptor tyrosine kinases (RTKs) by indole derivatives can disrupt critical signaling pathways involved in cancer cell growth and survival, such as the Ras/PI3K/Akt pathway. nih.gov Similarly, the interaction of indole compounds with microtubules can trigger the mitotic checkpoint, leading to cell cycle arrest and apoptosis. nih.govnih.govnih.gov

The modulation of serotonin receptors by indole derivatives can have profound effects on neurotransmission, impacting mood, cognition, and behavior. nih.gov Furthermore, recent studies have highlighted the role of indole and its metabolites, produced by the gut microbiota from tryptophan, in modulating host signaling pathways, including those involved in inflammation and metabolism. acs.org

The specific cellular pathways modulated by this compound would depend on its specific molecular targets. Elucidating these pathways would require a combination of techniques, including Western blotting to measure changes in protein expression and phosphorylation, reporter gene assays to assess transcriptional activity, and metabolomics to analyze changes in cellular metabolite levels.

Role of 4 Bromo 3 Ethyl 7 Fluoro 1h Indole in Chemical Probe and Drug Discovery Research Paradigms

Indole (B1671886) Derivatives as Foundational Scaffolds in Modern Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a vast number of biologically active compounds. benthamdirect.comnih.govmdpi.com This prominence stems from its ability to interact with a multitude of biological targets, including receptors and enzymes, thereby eliciting a wide range of pharmacological responses. nih.govresearchgate.netnih.gov The indole scaffold's versatility is a key attribute, allowing it to serve as a foundational template for the development of drugs targeting various diseases. nih.govnih.gov

The therapeutic applications of indole derivatives are extensive and well-documented. They form the core of many approved drugs, such as the anti-inflammatory agent indomethacin, the antimigraine drug sumatriptan, and the antiemetic ondansetron. benthamdirect.com The chemical tractability of the indole ring allows for the synthesis of large and diverse compound libraries, which are essential for identifying new lead compounds in drug discovery programs. chemdiv.comnih.gov The ability to modify the indole core at various positions enables chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov

Recent research continues to underscore the importance of the indole scaffold. Studies have highlighted its role in the development of agents for treating cancer, infectious diseases, neurodegenerative disorders, and metabolic diseases. nih.gov The structural diversity of indole derivatives allows them to target both established and novel biological pathways, offering hope for addressing significant healthcare challenges. nih.gov

Application in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be elaborated and optimized into a more potent lead molecule. The indole scaffold is particularly well-suited for FBDD. nih.gov

The inherent binding capabilities of the indole ring, coupled with its relatively small size, make it an ideal fragment. Its aromatic and hydrogen-bonding features allow it to form key interactions within the binding sites of proteins. nih.gov For instance, in the development of inhibitors for matrix metalloproteinase-13 (MMP-13), an enzyme implicated in arthritis, a novel indole-based inhibitor was identified through virtual screening and subsequently optimized using structure-guided techniques. nih.gov This inhibitor demonstrated a unique binding mode within the S1' pocket of the protein. nih.gov

Furthermore, the modular nature of the indole scaffold facilitates its use in fragment elaboration. By systematically adding substituents at different positions of the indole ring, chemists can explore the surrounding chemical space and enhance binding affinity and selectivity. This "fragment growing" approach was successfully applied in the design of selective Mcl-1 inhibitors, where an indole-2-carboxylic acid fragment was elaborated to occupy a specific pocket in the target protein, leading to a significant increase in potency and selectivity. nih.gov

Scaffold Hopping and Isosteric Replacement Strategies in Lead Optimization

Scaffold hopping and isosteric replacement are crucial strategies in medicinal chemistry for optimizing lead compounds and exploring new chemical space. acs.orgnih.gov Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining similar biological activity. nih.gov Isosteric replacement, a more subtle modification, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. acs.org The indole scaffold is frequently involved in these strategies due to its versatile nature.

A notable example of scaffold hopping involves the transition from indole-based to indazole-based compounds in the development of dual MCL-1/BCL-2 inhibitors. rsc.org This strategic shift in the core scaffold allowed for the development of compounds with an improved inhibitory profile. rsc.org Similarly, the replacement of the indole NH group with other heteroatoms like oxygen (in benzofurans) or sulfur (in benzothiophenes) has been explored to understand the role of hydrogen bonding in ligand-receptor interactions. mdpi.com In many cases, these isosteric replacements resulted in a significant decrease in potency, highlighting the critical contribution of the indole's specific structural features. mdpi.comresearchgate.net

These strategies are instrumental in overcoming challenges such as poor pharmacokinetic properties, toxicity, or synthetic inaccessibility associated with a particular scaffold. The ability to "hop" from an indole to a related heterocyclic system provides a powerful tool for navigating the complexities of drug optimization.

Utility as Precursors and Building Blocks in the Synthesis of Complex Natural Products and Advanced Bioactive Compounds

The indole ring is a key structural motif in a vast array of complex natural products, particularly alkaloids. rsc.orgnih.gov Many of these natural products exhibit significant biological activities and have served as inspiration for the development of new drugs. rsc.org Consequently, indole derivatives, including functionalized structures like 4-bromo-3-ethyl-7-fluoro-1H-indole, are valuable precursors and building blocks in the total synthesis of these intricate molecules. rsc.orguwo.ca

The synthesis of complex indole alkaloids often relies on the strategic construction of the indole core or the use of pre-functionalized indole building blocks. rsc.orguwo.ca For example, in the synthesis of herbindole A and cis-trikentrin A, cross-coupling reactions were employed to introduce alkyl substituents onto the benzenoid portion of the indole ring. uwo.ca The presence of a halogen, such as the bromine atom in this compound, provides a handle for such cross-coupling reactions, enabling the introduction of further molecular complexity.

The development of novel synthetic methodologies for constructing the indole nucleus and for its subsequent elaboration remains an active area of research. rsc.orgyoutube.com These methods are crucial for providing access to a diverse range of indole-based compounds for biological evaluation and for the synthesis of complex natural products with potential therapeutic applications. rsc.orgnih.gov

Design and Synthesis of Novel Chemical Libraries Based on the Indole Motif

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling high-throughput screening campaigns to identify novel hit compounds. chemdiv.comsigmaaldrich.com The indole scaffold, with its inherent biological relevance and chemical tractability, serves as an excellent foundation for the design and synthesis of such libraries. chemdiv.commdpi.com

By systematically varying the substituents at different positions of the indole ring, vast collections of structurally diverse compounds can be generated. chemdiv.com For example, libraries of indole-3-carboxamides were synthesized and screened to identify novel cannabinoid CB1 receptor agonists, leading to the discovery of a potent and water-soluble clinical candidate. rsc.org Similarly, the synthesis of indole-based Schiff base compounds has yielded derivatives with promising antifungal activities. nih.gov

Future Directions and Emerging Research Avenues for 4 Bromo 3 Ethyl 7 Fluoro 1h Indole and Its Analogs

Development of Highly Efficient and Sustainable Synthetic Methodologies for Substituted Indoles

The synthesis of complex indole (B1671886) derivatives, such as 4-Bromo-3-ethyl-7-fluoro-1H-indole, has traditionally relied on multi-step processes that can be time-consuming and generate significant chemical waste. The future of indole synthesis lies in the development of "green" and sustainable methods that are both economically and environmentally viable. tandfonline.comtandfonline.comresearchgate.net

Recent advancements have focused on microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields. tandfonline.comtandfonline.com The use of environmentally benign solvents like water and ionic liquids is also gaining traction, minimizing the reliance on volatile organic compounds. rsc.orgresearchgate.net Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant leap towards truly sustainable chemical manufacturing. unica.itopenmedicinalchemistryjournal.com

A promising approach involves one-pot, multi-component reactions where several starting materials are combined in a single reaction vessel to form the final product in a single step. acs.org This not only simplifies the synthetic process but also reduces the need for purification of intermediate compounds, thereby minimizing waste. acs.org Researchers are actively exploring novel catalysts, including nanocatalysts and solid acid catalysts, to enhance the efficiency and selectivity of these reactions. researchgate.netopenmedicinalchemistryjournal.com The application of these green methodologies to the synthesis of this compound and its analogs will be crucial for their large-scale production and accessibility for further research and development.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Indoles

FeatureConventional MethodsGreen/Sustainable Methods
Solvents Often rely on volatile organic compounds (VOCs)Water, ionic liquids, deep-eutectic liquids, or solvent-free conditions tandfonline.comresearchgate.net
Energy Input Typically requires prolonged heatingMicrowave irradiation, ultrasound for faster reactions tandfonline.comtandfonline.comresearchgate.net
Catalysts May use stoichiometric and hazardous reagentsNanocatalysts, solid acid catalysts, green catalysts researchgate.netopenmedicinalchemistryjournal.com
Reaction Steps Often multi-step with intermediate isolationOne-pot, multi-component reactions acs.org
Waste Generation Can produce significant chemical wasteReduced waste through higher atom economy and catalyst recycling acs.org
Efficiency Can have lower yields and longer reaction timesGenerally higher yields and shorter reaction times researchgate.net

Advanced Computational Approaches for Enhanced Predictive Modeling in Indole Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and development. For indole derivatives, advanced computational approaches are being employed to predict their biological activity, understand their mechanism of action, and guide the design of new and more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. nih.govacs.orgacs.org By analyzing the relationship between the chemical structure of a series of indole analogs and their biological activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.govacs.orgacs.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For instance, 3D-QSAR models can provide detailed insights into the steric and electrostatic interactions between indole derivatives and their biological targets. acs.orgacs.org

Molecular docking simulations are another powerful computational technique. nih.govnih.govnih.gov These simulations predict the preferred orientation of a ligand (the indole derivative) when bound to a receptor (a protein or enzyme). nih.govnih.govnih.gov This information is crucial for understanding the molecular basis of the compound's activity and for designing modifications that can enhance binding affinity and selectivity. By combining QSAR and molecular docking, researchers can create a comprehensive in silico model to guide the optimization of lead compounds like this compound.

Exploration of Novel Biological Targets and Unconventional Mechanisms of Action for Indole Derivatives

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ijpsr.comresearchgate.net While the initial focus for many indole derivatives may be on a specific target, future research will undoubtedly explore their potential to interact with novel and unconventional biological targets. tandfonline.comchula.ac.th

The diverse pharmacological profile of indole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities, suggests that they may act through multiple mechanisms. ijpsr.comresearchgate.netchula.ac.th Exploring these alternative mechanisms could lead to the discovery of new therapeutic applications for this compound and its analogs. For example, some indole derivatives have been shown to modulate the gut microbiota, which in turn can influence various physiological processes, including insulin (B600854) resistance. frontiersin.org

Furthermore, the development of dual-effective agents, where a single molecule can hit multiple targets, is a growing area of interest. nih.gov By incorporating specific functionalities onto the indole core, it may be possible to design compounds that, for instance, possess both anti-inflammatory and antioxidant properties. nih.gov This multi-targeted approach could offer significant advantages in the treatment of complex diseases.

Integration of Artificial Intelligence and Machine Learning in Accelerating Indole Research

In the context of indole chemistry, AI and ML can be used to:

Predict reaction outcomes and optimize synthetic routes: Machine learning algorithms can be trained on large databases of chemical reactions to predict the most efficient way to synthesize a target indole derivative. francis-press.com

Accelerate lead discovery and optimization: AI can screen virtual libraries of millions of compounds to identify those with the highest predicted activity against a specific biological target. nih.gov

Deconvolute complex biological data: Machine learning can be used to analyze data from high-throughput screening assays and 'omics' technologies to identify novel biological targets and mechanisms of action.

By leveraging the power of AI and ML, researchers can significantly accelerate the pace of indole research, from the initial design and synthesis of new compounds to their preclinical and clinical evaluation.

Innovation in Analytical Techniques for Complex Indole Systems

As the complexity of synthesized indole derivatives increases, so does the need for sophisticated analytical techniques to characterize them. The development of innovative analytical methods is crucial for ensuring the purity, identity, and stability of compounds like this compound.

High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) and fluorescence detectors, remains a workhorse for the analysis of indole compounds. oup.comnih.gov However, for more complex mixtures and for the identification of trace impurities, more advanced techniques are required.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer unparalleled sensitivity and selectivity for the analysis of indole derivatives. researchgate.netnih.govnih.gov These techniques can provide detailed information about the molecular weight and structure of the compounds, even in complex biological matrices. researchgate.netnih.govnih.gov The development of new ionization techniques, such as atmospheric pressure chemical ionization (APCI), has further expanded the applicability of LC-MS to a wider range of indole compounds. nih.govresearchgate.net

Other important analytical techniques for the characterization of indole derivatives include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and connectivity of atoms within the molecule. mdpi.com

Infrared (IR) spectroscopy: Used to identify the functional groups present in the molecule.

X-ray crystallography: Can determine the three-dimensional structure of the molecule in the solid state. mdpi.com

The continued innovation in these analytical techniques will be essential for advancing our understanding of the chemistry and biology of complex indole systems.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-3-ethyl-7-fluoro-1H-indole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential bromination, fluorination, and alkylation/esterification steps. For example:
  • Bromination : Use N-bromosuccinimide (NBS) in acetic acid or DMF at 0–25°C to selectively introduce bromine at the 4-position of the indole ring .
  • Fluorination : Fluorine is introduced via electrophilic substitution using reagents like Selectfluor™ under controlled pH (e.g., 5–7) to avoid over-fluorination .
  • Ethylation : Alkylation at the 3-position employs ethyl halides (e.g., ethyl bromide) with a base (e.g., K₂CO₃) in aprotic solvents like DMF at 60–80°C .
    Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., switching from DMF to THF for better solubility) to improve yields .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and purity. For instance, the ethyl group’s triplet signals (~1.3 ppm for CH₃, ~3.0 ppm for CH₂) and fluorine’s characteristic downfield shifts (~-114 ppm in ¹⁹F NMR) are critical .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.98) and detects isotopic patterns for bromine .
  • X-ray Crystallography : Resolves tautomerism (e.g., NH vs. N-alkylated forms) using SHELX software for structure refinement .

Advanced Research Questions

Q. How can researchers address low yields or side-product formation during the ethylation step?

  • Methodological Answer :
  • Side-Reaction Mitigation : Use anhydrous conditions to prevent hydrolysis of ethyl bromide. Introduce radical scavengers (e.g., BHT) to suppress unwanted polymerization .
  • Purification : Employ gradient flash chromatography (e.g., hexane:EtOAc 8:2 → 6:4) to separate ethylated product from di-alkylated byproducts. Confirm purity via melting point analysis and HPLC .
  • Stoichiometry Adjustments : Increase the base (K₂CO₃) molar ratio (1:1.2) to drive the reaction to completion .

Q. How should contradictions in spectroscopic data (e.g., unexpected NH signals in alkylated indoles) be resolved?

  • Methodological Answer :
  • Tautomerism Analysis : Perform variable-temperature ¹H NMR (25–80°C) to detect dynamic NH tautomerism. Compare with computed chemical shifts (DFT) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., ND-indole) to distinguish NH signals from solvent artifacts .
  • Supplementary Techniques : Use IR spectroscopy to confirm NH stretches (~3400 cm⁻¹) and X-ray crystallography for unambiguous assignment .

Q. What strategies are effective for studying hydrogen-bonding interactions in the crystal structure of this compound?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs) using crystallographic data. SHELXL refinement can model H-bond networks .
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters to assess H-bond strength and directional preferences .
  • Comparative Studies : Co-crystallize with H-bond acceptors (e.g., DMSO) to probe interaction specificity .

Q. How to design biological assays to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize serotonin receptors (5-HT subtypes) due to structural similarity to endogenous indoles. Use radioligand binding assays (³H-LSD for 5-HT₂A) .
  • SAR Studies : Synthesize analogs (e.g., 3-propyl, 7-chloro) to correlate substituent effects with activity. Assess cytotoxicity via MTT assays .
  • Molecular Docking : Perform in silico screening (AutoDock Vina) to predict binding modes and guide wet-lab validation .

Q. How can regioselectivity be controlled in nucleophilic substitution reactions at the 4-bromo position?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at C-5) to activate the 4-position for SNAr reactions .
  • Metal Catalysis : Use CuI/Pd(PPh₃)₄ to mediate cross-couplings (e.g., Suzuki-Miyaura) with aryl boronic acids .
  • Solvent Effects : Polar aprotic solvents (DMSO) enhance nucleophilicity, favoring substitution over elimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.